molecular formula C15H7Cl2N5O2S B10865590 3-(2,4-Dichlorophenyl)-6-(4-nitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2,4-Dichlorophenyl)-6-(4-nitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B10865590
M. Wt: 392.2 g/mol
InChI Key: RTSLFXDUPHHTTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,4-Dichlorophenyl)-6-(4-nitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest due to its diverse biological activities and potential applications in various fields. This compound is characterized by the presence of a triazole ring fused with a thiadiazole ring, along with dichlorophenyl and nitrophenyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenyl)-6-(4-nitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichlorobenzaldehyde with 4-nitrophenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiocarbohydrazide under acidic conditions to yield the desired triazolo[3,4-b][1,3,4]thiadiazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenyl)-6-(4-nitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using common reducing agents like sodium borohydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of reduced triazolo[3,4-b][1,3,4]thiadiazole derivatives.

    Substitution: Formation of substituted triazolo[3,4-b][1,3,4]thiadiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Exhibits antimicrobial activity against various pathogens.

    Medicine: Potential therapeutic agent for treating bacterial infections.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenyl)-6-(4-nitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the growth of certain bacteria by binding to their enzymes and disrupting essential biochemical pathways . Molecular docking studies have revealed strong binding affinities with bacterial proteins, leading to changes in their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 6-(4-Nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness

3-(2,4-Dichlorophenyl)-6-(4-nitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to the presence of both dichlorophenyl and nitrophenyl groups, which confer distinct chemical and biological properties. This dual substitution pattern enhances its reactivity and potential for diverse applications compared to similar compounds with only one type of substituent.

Properties

Molecular Formula

C15H7Cl2N5O2S

Molecular Weight

392.2 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-6-(4-nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H7Cl2N5O2S/c16-9-3-6-11(12(17)7-9)13-18-19-15-21(13)20-14(25-15)8-1-4-10(5-2-8)22(23)24/h1-7H

InChI Key

RTSLFXDUPHHTTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN3C(=NN=C3S2)C4=C(C=C(C=C4)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.